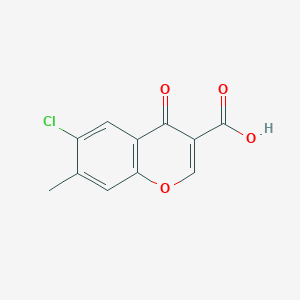
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carboxylic acid (6-Cl-7-Me-4-oxo-4H-chromene-3-COOH) is a naturally occurring carboxylic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the synthesis of a variety of other compounds. 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH is not fully understood. However, it is known that 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can act as an inhibitor of certain enzymes, such as cyclooxygenase, and can also act as an antioxidant. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have a number of biochemical and physiological effects. It has been found to inhibit certain enzymes, such as cyclooxygenase, and can also act as an antioxidant. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has a wide range of applications in scientific research. However, it is important to note that 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can be toxic if not handled properly, and should be handled with caution.
Orientations Futures
The future of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH is promising. Further research into its biochemical and physiological effects is needed to better understand its potential therapeutic applications. In addition, research into its synthesis methods and its potential applications in the synthesis of other compounds is needed. Finally, further research into its potential toxicity is needed to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
6-Cl-7-Me-4-oxo-4H-chromene-3-COOH can be synthesized through a number of different methods. The most common method involves the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with sodium nitrite in the presence of acetic acid. This method produces 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH in good yield. Other methods for the synthesis of 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH include the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with nitrous acid or the reaction of 4-chloro-7-methyl-4H-chromene-3-carboxylic acid with sodium hypochlorite.
Applications De Recherche Scientifique
6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been used extensively in scientific research in a variety of fields. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of other compounds. It has also been used in the synthesis of polymers and other materials. In addition, 6-Cl-7-Me-4-oxo-4H-chromene-3-COOH has been used in the study of biochemical and physiological processes.
Propriétés
IUPAC Name |
6-chloro-7-methyl-4-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(13)7(4-16-9)11(14)15/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMBKCVYVYBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)



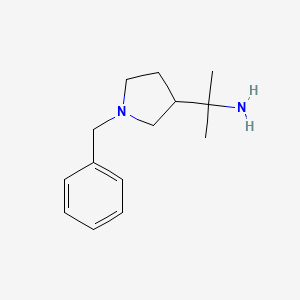
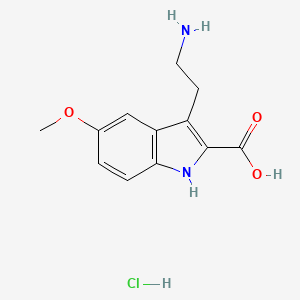
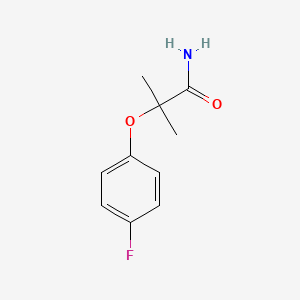
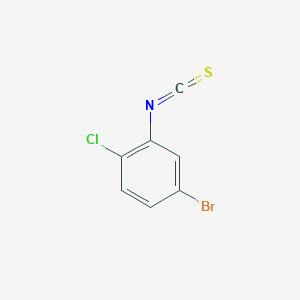
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
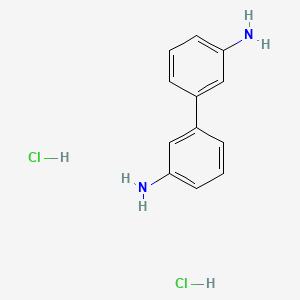
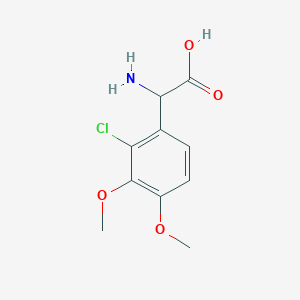
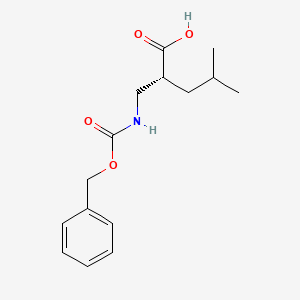

![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)